molecular formula C8H10INO B178725 2-(4-Iodo-phenoxy)-ethylamine CAS No. 151978-97-1

2-(4-Iodo-phenoxy)-ethylamine

Cat. No.: B178725
CAS No.: 151978-97-1
M. Wt: 263.08 g/mol
InChI Key: CMRQIELSCFJHBQ-UHFFFAOYSA-N
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Description

2-(4-Iodo-phenoxy)-ethylamine is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation

  • 2-Phenoxy ethylamine and its hydrated complexes have been studied for their molecular conformation and structure. The research investigated the hydrogen bonding, rigidity, or flexibility in the side chain and the organization and structural influence of bound water molecules. These findings are particularly relevant in understanding the physical and chemical properties of molecules like 2-(4-Iodo-phenoxy)-ethylamine in different states and environments (Macleod & Simons, 2004).

Synthesis and Chemical Reactions

  • Research has been conducted on the reaction of non-racemic (1-Phenyl)ethylamines with Chloromethyl­isothiocyanatothiophosphonates, leading to the synthesis of optically active 1,3,4-Thiazaphospholes. The significance of this work lies in the synthesis processes and the optical purity of the products, which are relevant in chemical synthesis fields including those involving compounds like this compound (Khailova et al., 2006).

Chromatographic Applications

  • Bis-2[(O-carbomethoxy)phenoxy]ethylamine has been used as a chelating agent appended onto a crosslinked polystyrene resin XAD-4 for the separation of lanthanides using chelation ion exchange liquid chromatography. This application highlights the use of phenoxy ethylamine derivatives in the separation and purification processes in chemistry (Kaur & Agrawal, 2005).

Biochemical and Medicinal Research

  • Compounds structurally similar to this compound have been studied for their potential in treating schizophrenia, dependency, and neurodegenerative disorders. The specific compound mentioned in the study has anti-dopaminergic properties and demonstrates neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).
  • The synthesis, acid–base, and coordination properties towards Cu(II), Zn(II), and Cd(II) ions of polyamino-phenolic ligands have been reported. This study is crucial in understanding the interaction of such compounds with various metal ions, which is vital in the field of coordination chemistry and may have implications in catalysis and material science (Ambrosi et al., 2003).

Properties

IUPAC Name

2-(4-iodophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRQIELSCFJHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594954
Record name 2-(4-Iodophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151978-97-1
Record name 2-(4-Iodophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethoxy)-4-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a magnetically stirred solution of 4-iodophenol (15 grams, 0.068 mol) in 100 mL THF was sequentially added triphenylphosphine (19.67 grams, 0.075 mol), diethyl azodicarboxylate (13.06 grams, 0.073 mol), and 2-azidoethanol (5.93 grams, 0.068 mol). The mixture was stirred overnight, concentrated in vacuo, diluted with 90 mL ethyl acetate and diluted with hexane (400 mL), and the resulting solids filtered away. The filtrate was concentrated in vacuo, diluted with diethyl ether, and extracted with 1N NaOH and water. Pentane was added to induce precipitation of a white solid that was again filtered away. The filtrate was concentrated in vacuo, and dissolved in methanol (60 mL). Triethylamine (27 grams, 0.267 mol) and propanedithiol (23 grams, 0.215 mol) were added and the mixture stirred at room temperature overnight. The solution was diluted with 100 mL water and partitioned between methylene chloride and 1N NaOH. The organic layer was extracted with 2×200 mL 1N HCl and the aqueous layer washed with 100 mL methylene chloride, made basic with 2N NaOH and extracted 3×75 mL methylene chloride. The combined organics were dried over sodium carbonate, filtered and concentrated in vacuo to yield 12.97 grams of 2-(4-iodophenoxy)ethyl amine (72%). 1NMR (CDCl3, dTMS) 7.56 (2H, d, 3JHH =9 Hz, Ar-H), 6.63 (2H, d, 3JHH =9 Hz, Ar-H), 4.03 (2H, t, 3JHH =5 Hz, CH2N3), 3.57 (2H, t, 3JHH =5 Hz, OCH2). 13C NMR (CDCl3) 158.0, 138.2, 116.9, 83.4, 66.9, 49.9. IR (NaCl, cm-1) 2930, 2107 (s), 1589, 1483, 1284, 1237, 1058, 819.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.67 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
13.06 g
Type
reactant
Reaction Step Three
Quantity
5.93 g
Type
reactant
Reaction Step Four
Quantity
27 g
Type
reactant
Reaction Step Five
Quantity
23 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a suspension of [2-(4-iodophenoxy)ethyl]amine hydrochloride (7.0 g) in chloroform (70 ml) was added saturated sodium bicarbonate solution (70 ml) and the mixture was warmed to 50° C. and stirred for 15 minutes. The organic layer was separated and dried over magnesium sulfate. Filtration followed by evaporation gave [2-(4-iodophenoxy)ethyl]amine (6.13 g) as a white solid. The compound was used in the next step without further purification.
Name
[2-(4-iodophenoxy)ethyl]amine hydrochloride
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

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